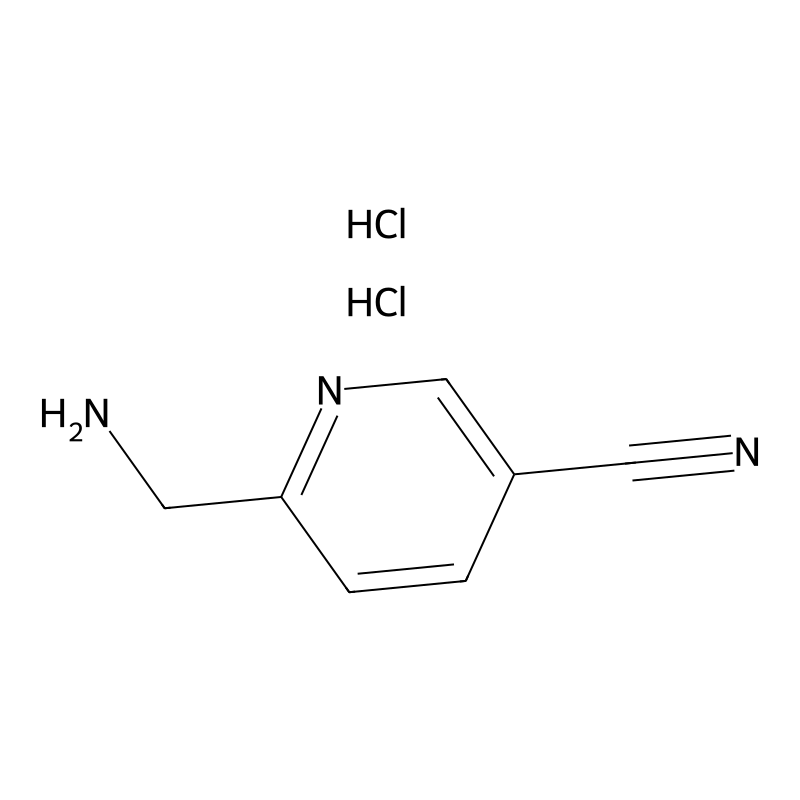6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyridine, which is a basic heterocyclic organic compound. This compound features an amino group and a nitrile group positioned on the pyridine ring, contributing to its unique chemical properties. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments, making it suitable for various chemical and biological applications.
There is no documented research on the mechanism of action of APCN-HCl2. Without established biological applications, a mechanism of action is not currently applicable.
As with any research chemical, it is essential to handle APCN-HCl2 with proper safety precautions. Specific hazard information is not available, but general safety considerations for handling organic compounds should be followed, including:
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Working in a well-ventilated fume hood.
- Following safe handling practices for potentially hazardous chemicals.
Synthetic Intermediate
The presence of the nitrile (C≡N) and amine (NH2) functional groups makes this molecule a potential building block for more complex organic molecules. Researchers might utilize it in the synthesis of pharmaceuticals or other functional materials [, ].
Ligand Design
The pyridine and amine groups can potentially bind to metal ions. This characteristic could be of interest for researchers designing new catalysts or coordination complexes for various applications in organic chemistry or material science.
Biological Studies
The aromatic ring structure and the presence of charged groups (due to the dihydrochloride salt) might lead to interesting biological properties. Researchers could explore its potential interactions with enzymes or receptors, although there's currently limited information on this specific aspect [].
- Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: It can be reduced to yield amines or other reduced derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives using reagents like alkyl halides and acyl chlorides.
These reactions allow for the synthesis of a wide range of derivatives that can serve as intermediates in pharmaceutical and chemical manufacturing.
The biological activity of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is notable due to its potential interactions with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating biochemical pathways. Additionally, the nitrile group may participate in various
The synthesis of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves:
- Starting Materials: The reaction begins with 6-chloromethylpyridine-3-carbonitrile.
- Reagents: Ammonia or an amine is introduced under controlled conditions.
- Solvents: The reaction is usually conducted in organic solvents such as ethanol or methanol.
- Purification: The product is purified through recrystallization or precipitation methods.
In industrial settings, continuous flow synthesis may be employed for scalability and efficiency, allowing for higher yields and better control over reaction conditions .
This compound is utilized in various scientific research applications:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: It is used in enzyme mechanism studies and as a ligand in biochemical assays.
- Medicine: Investigated for potential therapeutic properties and as an intermediate in pharmaceutical synthesis.
- Industry: Employed in producing specialty chemicals and as a catalyst in various industrial processes.
The interaction studies of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride focus on its ability to bind to specific molecular targets. Its amino group facilitates interactions with metal ions or enzymes, thereby modulating their activity. This interaction can lead to significant changes in biochemical pathways within cells, making it a valuable compound for research into enzyme mechanisms and receptor binding studies.
Similar Compounds: Comparison
Several compounds are similar to 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride, each possessing unique properties due to variations in their structure:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Different substitution pattern on the pyridine ring |
| 4-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | C7H9Cl2N3 | Varies in the position of the amino group on the pyridine ring |
| 6-(Aminomethyl)nicotinonitrile hydrochloride | C7H7N3·HCl | Contains a different nitrogenous base structure |
The uniqueness of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties that are particularly valuable in synthetic applications and research studies.








